7-Thia-2-azaspiro[4.5]decane 7,7-dioxide
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Overview
Description
7-Thia-2-azaspiro[45]decane 7,7-dioxide is a spirocyclic compound that features a unique structural motif The spirocyclic framework consists of a sulfur atom and a nitrogen atom within a bicyclic system, which imparts distinct chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-2-azaspiro[4.5]decane 7,7-dioxide typically involves the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols . The reaction proceeds through the formation of an intermediate enamine, which subsequently cyclizes to form the spirocyclic product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 7-Thia-2-azaspiro[4These methods typically involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Thia-2-azaspiro[4.5]decane 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic system can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines, depending on the specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .
Scientific Research Applications
7-Thia-2-azaspiro[4.5]decane 7,7-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Thia-2-azaspiro[4.5]decane 7,7-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide: This compound features an oxygen atom in place of the nitrogen atom, resulting in different chemical properties and reactivity.
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide: This compound has a similar spirocyclic framework but differs in the position of the sulfur and nitrogen atoms.
7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide: This compound has a smaller ring size, which affects its stability and reactivity.
Uniqueness
7-Thia-2-azaspiro[4.5]decane 7,7-dioxide is unique due to its specific arrangement of sulfur and nitrogen atoms within the spirocyclic system. This arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
7λ6-thia-2-azaspiro[4.5]decane 7,7-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)5-1-2-8(7-12)3-4-9-6-8/h9H,1-7H2 |
InChI Key |
RICDKHOZRBMSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CS(=O)(=O)C1 |
Origin of Product |
United States |
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